Chemical structure and properties of 2-Amino-3-methoxybenzoic Acid-d3
Chemical structure and properties of 2-Amino-3-methoxybenzoic Acid-d3
Technical Monograph: 2-Amino-3-methoxybenzoic Acid-d3
Executive Summary
2-Amino-3-methoxybenzoic Acid-d3 (also known as 3-Methoxyanthranilic Acid-d3) is a stable isotope-labeled derivative of the endogenous tryptophan metabolite, 3-methoxyanthranilic acid. It serves as a critical internal standard (IS) in quantitative mass spectrometry (LC-MS/MS) for the precise measurement of kynurenine pathway metabolites.
This guide details the physicochemical properties, synthesis, and analytical applications of this compound, specifically designed for researchers investigating neurodegenerative disorders, osteoporosis, and tryptophan metabolism.
Chemical Identity & Physicochemical Profile
The deuterated form typically carries the isotopic label on the methoxy group (
Structural Analysis
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Systematic Name: 2-Amino-3-(methoxy-d3)benzoic acid[1][2][3]
-
Molecular Formula:
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Molecular Weight: 170.18 g/mol (vs. 167.16 g/mol for unlabeled)[3][5]
Comparative Properties Table
| Property | Unlabeled (Light) | Deuterated (Heavy, d3) | Note |
| Appearance | Off-white to yellow powder | Off-white to yellow powder | Photosensitive |
| Solubility | DMSO, Methanol, Dilute Acid | DMSO, Methanol | Sparingly soluble in water |
| pKa (COOH) | ~2.5 | ~2.5 | Negligible isotope effect |
| pKa (NH3+) | ~4.8 | ~4.8 | Negligible isotope effect |
| Retention Time | Deuterium may cause slight RT shift (usually earlier) | ||
| Mass Shift | M | M + 3.018 | Resolved in MS/MS |
Biological Context: The Kynurenine Pathway[7]
3-Methoxyanthranilic acid is a downstream metabolite of the kynurenine pathway, formed by the O-methylation of 3-hydroxyanthranilic acid (3-HAA). The ratio of 3-HAA to anthranilic acid (AA) is a significant biomarker in osteoporosis and neuroinflammation.
Pathway Diagram
Figure 1: Position of 3-Methoxyanthranilic Acid within the Tryptophan metabolism pathway.
Synthesis & Manufacturing
The synthesis of 2-Amino-3-methoxybenzoic Acid-d3 requires high isotopic purity (>99 atom% D). The most robust route involves the O-methylation of a protected 3-hydroxyanthranilic acid precursor using Iodomethane-d3.
Synthetic Route
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Protection: Esterification of 3-Hydroxyanthranilic acid to protect the carboxylic acid.
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Labeling: Nucleophilic substitution with Iodomethane-d3 (
) in the presence of a mild base (e.g., ) in acetone or DMF. -
Hydrolysis: Saponification of the ester to yield the free acid.
Synthesis Workflow Diagram
Figure 2: Synthetic route for the production of the d3-labeled standard.
Analytical Application: LC-MS/MS Protocol
The primary application of this compound is as an Internal Standard (IS) to correct for matrix effects, recovery losses, and ionization variability in biological samples (plasma, urine, CSF).
Preparation of Standards
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Stock Solution: Dissolve 1 mg of 2-Amino-3-methoxybenzoic Acid-d3 in 1 mL DMSO (1 mg/mL). Store at -80°C.
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Working Solution: Dilute stock to 1 µg/mL in 50% Methanol/Water.
Sample Preparation Workflow
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Aliquot: Transfer 50 µL of plasma/urine to a tube.
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Spike IS: Add 10 µL of Working IS Solution (final conc. ~200 ng/mL).
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Precipitation: Add 200 µL cold Acetonitrile (with 0.1% Formic Acid). Vortex for 30s.
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Centrifugation: 10,000 x g for 10 min at 4°C.
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Injection: Inject 5 µL of supernatant into LC-MS/MS.
Mass Spectrometry Transitions (MRM)
| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |
| Analyte (Light) | 168.1 | 150.1 (Loss of | 15 |
| Analyte (Light) | 168.1 | 122.1 (Loss of | 25 |
| IS (Heavy - d3) | 171.1 | 153.1 (Loss of | 15 |
| IS (Heavy - d3) | 171.1 | 125.1 (Loss of | 25 |
Note: Transitions should be optimized on the specific instrument platform.
Handling, Stability & Safety
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Storage: -20°C or -80°C. Hygroscopic.
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Light Sensitivity: Anthranilic acid derivatives are photosensitive. Store in amber vials.
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Solution Stability: Stable in DMSO for 6 months at -80°C. Aqueous dilutions should be prepared fresh.
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Safety: Irritant. Wear gloves and safety glasses.[6][7] Avoid inhalation of powder.
References
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PubChem. (n.d.). 2-Amino-3-methoxybenzoic acid | C8H9NO3.[1][2][6][8][9] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Darlington, L. G., et al. (2010). On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio. International Journal of Tryptophan Research. Retrieved from [Link]
Sources
- 1. 2-amino-3-methoxybenzoic acid [stenutz.eu]
- 2. 2-Amino-3-methoxybenzoic acid | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 3. Error-数据库执行错误 [bio-fount.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 2-Amino-3-methoxybenzoic acid-d3 2377028-36-7 | MCE [medchemexpress.cn]
- 6. 2-Amino-3-methoxybenzoic acid 98 3177-80-8 [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-Amino-3-methoxybenzoic acid | CAS 3177-80-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
